- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

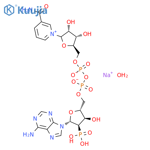

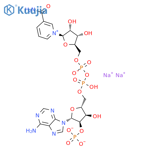

80443-35-2 structure

Nome del prodotto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

Numero CAS:80443-35-2

MF:C21H30N7O17P3

MW:745.42

CID:4745312

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- [(R)-4-d]NADPH

- (R)-[4- 2H]NADPH

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-

- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)

- (R)-[4-2H]NADPH

- [(R)-4-d]NADPH

-

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:C:9028-47-1, S:H2O, 1 h, 30°C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C

Riferimento

- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95

Metodo di produzione 3

Condizioni di reazione

1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7

1.2R:CHCl3

1.2R:CHCl3

Riferimento

- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Metodo di produzione 4

Condizioni di reazione

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8

Riferimento

- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis, Biochemistry, 2008, 47(24), 6499-6507

Metodo di produzione 5

Condizioni di reazione

1.1R:S:H2O, 30 min, 40°C, pH 9.0

Riferimento

- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase, Archives of Biochemistry and Biophysics, 2015, 585, 25-31

Metodo di produzione 6

Condizioni di reazione

1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5

Riferimento

- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism, Angewandte Chemie, 2022, 61(48), e202210934

Metodo di produzione 7

Condizioni di reazione

1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9

Riferimento

- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126

Metodo di produzione 8

Condizioni di reazione

1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5

Riferimento

- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis, Biochemistry, 2013, 52(10), 1765-1775

Metodo di produzione 9

Condizioni di reazione

1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7

Riferimento

- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

- b-Nicotinamide adenine dinucleotide phosphate hydrate

- NADP sodium salt

- NADP disodium salt

- β-NADPH-d4

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Letteratura correlata

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide) Prodotti correlati

- 1269397-45-6(1-(2,5-Difluorophenyl)cyclopropylamine hydrochloride)

- 2580204-98-2(2-{(benzyloxy)carbonylamino}-6-chloropyrimidine-4-carboxylic acid)

- 898786-95-3(1-(2,6-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one)

- 2877711-28-7(N-{[4-fluoro-1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide)

- 2649059-01-6(1-(1-isocyanatoethyl)-3-(methoxymethyl)benzene)

- 69196-07-2(2-Hydrazinyl-4-methylbenzoic acid)

- 39947-04-1(N6-Benzoyl-2',3'-isopropylideneadenosine)

- 1206800-24-9(6-Bromo-5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazole)

- 1803531-14-7(2-Amino-6-(aminomethyl)-3-hydroxy-4-(trifluoromethoxy)pyridine)

- 2228637-31-6(methyl 3-(2-methyl-1-oxopropan-2-yl)thiophene-2-carboxylate)

Fornitori consigliati

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso

Shanghai Joy Biotech Ltd

Membro d'oro

CN Fornitore

Grosso

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti

pengshengyue

Membro d'oro

CN Fornitore

Grosso